3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
3,6-Dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the oxazolo[5,4-b]pyridine carboxamide class. Its structure features a fused oxazole-pyridine core substituted with methyl groups at positions 3 and 6, and a 2,4,5-trichlorophenyl carboxamide moiety.
Properties
Molecular Formula |
C15H10Cl3N3O2 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2,4,5-trichlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H10Cl3N3O2/c1-6-3-8(13-7(2)21-23-15(13)19-6)14(22)20-12-5-10(17)9(16)4-11(12)18/h3-5H,1-2H3,(H,20,22) |
InChI Key |
RMXDSTKVENTQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a 2,4,5-trichlorophenyl-substituted pyridine derivative, followed by the introduction of the oxazole ring through cyclization reactions. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The presence of multiple substituents allows for substitution reactions, where one group can be replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced functional groups.
Scientific Research Applications
3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on substituent variations, physicochemical properties, and synthetic relevance.
Substituent Variations and Molecular Properties
*Calculated using standard atomic weights. †Estimated based on structural similarity to Y043-1915. ‡Sulfamoyl group contributes additional acceptors/donors.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2,4,5-trichlorophenyl group enhances lipophilicity (predicted higher logP vs. Y043-1917’s logP of 1.55) and may improve membrane permeability but could reduce aqueous solubility.
- Bioavailability: Carboxamide derivatives (e.g., target compound, Y043-1917) generally exhibit better bioavailability than carboxylic acid analogs (e.g., 6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid, CAS 886496-86-2) due to reduced ionization at physiological pH .
Biological Activity
3,6-Dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H10Cl3N3O2
- Molecular Weight : 370.6 g/mol
- IUPAC Name : 3,6-dimethyl-N-(2,4,5-trichlorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Canonical SMILES : CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl
The compound features a pyridine ring fused with an oxazole ring and a carboxamide group. The presence of multiple substituents enhances its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Precursors : Synthesizing a 2,4,5-trichlorophenyl-substituted pyridine derivative.
- Cyclization : Introducing the oxazole ring through cyclization reactions.
- Formation of Carboxamide : Finalizing the synthesis with the formation of the carboxamide group.
Industrial production may utilize optimized synthetic routes to enhance yield and purity through controlled conditions and purification techniques like recrystallization and chromatography .
The biological activity of 3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Research indicates that it may exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways .
Anticancer Activity
Recent studies have demonstrated the potential anticancer effects of this compound. For instance:
- Case Study 1 : In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation .
- Case Study 2 : Another study reported that the compound inhibited tumor growth in murine models by targeting specific oncogenic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3 : Research indicated that it displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic pathways .
Comparative Biological Activity Table
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